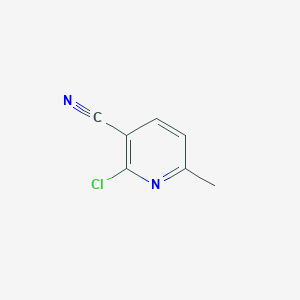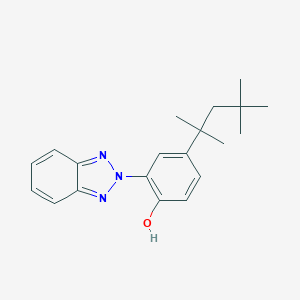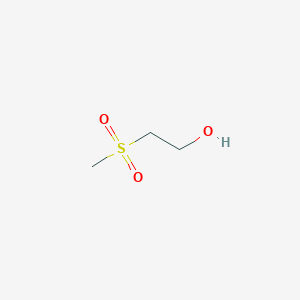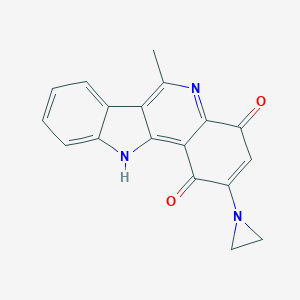
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, also known as CNDAC, is a synthetic derivative of camptothecin, a natural alkaloid that exhibits potent anticancer properties. CNDAC has been extensively studied for its potential as an anticancer agent due to its unique mechanism of action and its ability to target cancer cells selectively.
Mecanismo De Acción
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione exerts its anticancer effects by inducing DNA damage and inhibiting DNA replication. It forms covalent bonds with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and induce cell cycle arrest. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth in mouse models of lung, breast, colon, and prostate cancer. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is a potent anticancer agent that exhibits selective cytotoxicity against cancer cells. It has been shown to exhibit synergistic effects with other anticancer agents, making it a promising candidate for combination therapy. However, the synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is complex and time-consuming, and the yield is typically low. This makes it difficult to obtain large quantities of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione for in vitro and in vivo studies.
Direcciones Futuras
There are several future directions for the research of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione. One potential direction is to investigate the potential of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione as a combination therapy with other anticancer agents. Another direction is to develop more efficient synthesis methods for 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione to obtain larger quantities for in vitro and in vivo studies. Additionally, the development of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione analogs with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione involves the reaction of camptothecin with aziridine in the presence of a strong base. The reaction results in the formation of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, which is then purified by column chromatography. The yield of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is typically low, and the synthesis process is complex and time-consuming.
Aplicaciones Científicas De Investigación
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
Propiedades
Número CAS |
114656-96-1 |
|---|---|
Nombre del producto |
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione |
Fórmula molecular |
C18H13N3O2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-6-methyl-11H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3 |
Clave InChI |
JSLHSSZAWMTOTD-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
SMILES canónico |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Otros números CAS |
114656-96-1 |
Sinónimos |
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



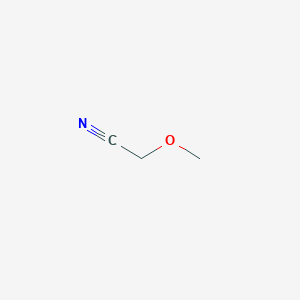

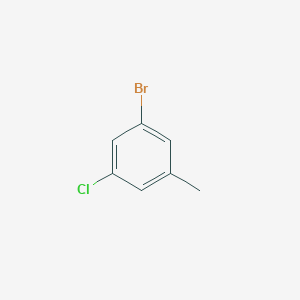
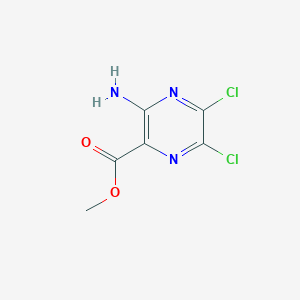
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)



![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
